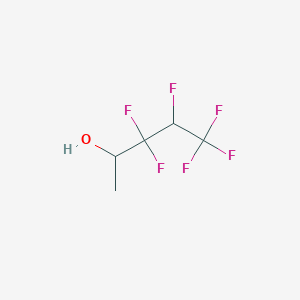

3,3,4,5,5,5-Hexafluoropentan-2-ol

Description

Properties

IUPAC Name |

3,3,4,5,5,5-hexafluoropentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNMWXDGNGRANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379334 | |

| Record name | 1-(2H-Perfluoropropyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2711-81-1 | |

| Record name | 1-(2H-Perfluoropropyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2711-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-ol typically involves the fluorination of pentan-2-ol derivatives. One common method includes the reaction of pentan-2-ol with hexafluoropropylene oxide under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3,3,4,5,5,5-Hexafluoropentan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes, using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride .

Scientific Research Applications

Materials Science

1.1. Precursor for Functional Materials

3,3,4,5,5,5-Hexafluoropentan-2-ol has been utilized as a precursor in the synthesis of metal complexes that serve as precursors for thin films and nanoparticles. For example, it has been reported in the formation of copper-doped tin oxide (SnO₂) films through its reaction with tin(II) tetraolate and copper(II) β-diketonate. This application highlights its role in developing materials with specific electronic and optical properties necessary for advanced technological applications .

1.2. Polymer Chemistry

The compound can be used in polymer chemistry to produce fluorinated polymers that exhibit low surface energy and high chemical resistance. These properties make them suitable for applications in coatings and sealants that require durability under harsh conditions. The incorporation of hexafluoropentan-2-ol into polymer matrices can enhance their thermal stability and hydrophobicity .

Environmental Applications

3.1. Green Chemistry Initiatives

The use of this compound in green chemistry processes is being explored due to its potential as a solvent that minimizes environmental impact. Its low toxicity profile compared to traditional solvents makes it an attractive alternative for various chemical reactions and processes .

3.2. Fluorinated Compounds in Environmental Studies

Fluorinated compounds are often studied for their persistence in the environment and potential effects on ecosystems. Research on the degradation pathways of such compounds is crucial for understanding their environmental fate and developing strategies for remediation . While specific studies on hexafluoropentan-2-ol are scarce, its chemical behavior may provide insights into the broader implications of fluorinated substances.

Case Studies

Mechanism of Action

The mechanism of action of 3,3,4,5,5,5-Hexafluoropentan-2-ol is primarily related to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,3,4,5,5,5-Hexafluoropentan-2-ol

- CAS No.: 2711-81-1

- Molecular Formula : C₅H₆F₆O

- Molecular Weight : 196.09 g/mol

Physicochemical Properties :

- Boiling Point : 119 °C

- Density : 1.379 g/cm³

- LogP : 1.9029 (moderate hydrophobicity)

- Refractive Index : 1.312

- Flash Point : 18.6 °C .

Comparison with Structurally Similar Fluorinated Alcohols

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

- CAS No.: Not explicitly provided (referenced as compound 1d in synthesis studies).

- Structure : Branched isomer with a methyl group at C2.

- Used in dehydration reactions to form alkenes (e.g., 3,3,4,5,5,5-hexafluoro-2-methylpent-1-ene) .

- Applications : Precursor for fluorinated alkenes in specialty polymers .

2,2-Bis(trifluoromethyl)propanol

4,4,5,5,6,6,6-Heptafluorohexan-1-ol

1,1,1,5,5,5-Hexafluoropentan-2,4-diol

- CAS No.: 66922-83-6

- Molecular Formula : C₅H₆F₆O₂

- Molecular Weight : 244.09 g/mol.

- Key Differences :

- Applications : Crosslinker in high-performance fluoropolymers .

Comparative Data Table

Biological Activity

3,3,4,5,5,5-Hexafluoropentan-2-ol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique chemical properties. The biological activity of this compound is of particular interest, especially in the context of its potential applications in medicinal chemistry and environmental science.

The molecular formula of this compound is . Its structure features multiple fluorine atoms which contribute to its hydrophobic characteristics and stability against metabolic degradation. This compound is often studied for its interactions at the molecular level with biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds can exhibit significant antimicrobial activity. For instance, studies have shown that related hexafluorinated compounds possess broad-spectrum antibacterial properties. The mechanism often involves disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated chains.

Table 1: Antimicrobial Activity of Related Fluorinated Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 1,1,1,5,5,5-Hexafluoropentane-2-ol | S. aureus | 16 µg/mL |

| 1-Hexafluoroisopropanol | Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

Fluorinated alcohols have been explored as potential enzyme inhibitors. In particular, studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism. This inhibition could be beneficial in managing conditions like hyperlipidemia .

Case Study: Enzyme Interaction

A study conducted on the enzyme lipase demonstrated that the introduction of hexafluorinated alcohols led to a decrease in enzymatic activity. The inhibition was attributed to the compound's ability to alter the enzyme's active site conformation through hydrophobic interactions .

Toxicological Considerations

While the biological activity of this compound shows promise for therapeutic applications, it is essential to consider its toxicity profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in mammalian cells. Research is ongoing to determine safe dosage levels and potential side effects .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their accumulation and long-term ecological effects. Studies have shown that such compounds can resist biodegradation and may pose risks to aquatic ecosystems .

Table 2: Environmental Persistence of Fluorinated Compounds

| Compound | Half-life in Aquatic Systems | Biodegradation Rate |

|---|---|---|

| This compound | > 10 years | Low |

| Perfluorooctanoic acid (PFOA) | > 10 years | Very Low |

Q & A

Q. What are the recommended methods for synthesizing 3,3,4,5,5,5-Hexafluoropentan-2-ol, and what are the critical reaction parameters?

Synthesis typically involves fluorination of pentan-2-ol precursors using fluorinating agents like SF₄ or HF under controlled conditions. Key parameters include temperature (e.g., cryogenic conditions to avoid side reactions) and stoichiometric ratios of fluorinating agents . Post-synthesis purification via fractional distillation or preparative chromatography is essential to achieve >97% purity, as noted in supplier specifications .

Q. How should researchers handle and store this compound to maintain stability?

The compound is sensitive to moisture and light. Storage at 0–6°C in amber glassware under inert gas (e.g., argon) is recommended to prevent degradation . Handling requires PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal hazards .

Q. What analytical techniques are most effective for characterizing this compound?

- 19F NMR : To confirm fluorination patterns and quantify impurities.

- GC-MS : For purity assessment and identification of volatile byproducts.

- IR Spectroscopy : To detect hydroxyl (-OH) and C-F stretching vibrations (~1100–1250 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (C₅H₆F₆O) .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its solvent properties in catalytic systems?

The electron-withdrawing fluorine atoms enhance polarity, making it a strong hydrogen-bond donor. This property is advantageous in stabilizing transition states in organocatalysis or as a co-solvent in reactions requiring high dielectric constants (e.g., SN2 mechanisms) . Comparative studies with non-fluorinated analogs (e.g., pentan-2-ol) reveal accelerated reaction kinetics in fluorinated systems .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, solubility)?

Discrepancies often arise from purity variations or measurement techniques. For example:

- Boiling Point : Use dynamic vapor pressure measurements instead of static methods to account for thermal decomposition .

- Solubility : Conduct titrations in aprotic solvents (e.g., DMF) to avoid hydrogen-bonding interference . Cross-validation with computational models (e.g., COSMO-RS) is recommended .

Q. How can this compound be utilized in surface chemistry studies, particularly in nanoscale interfacial reactions?

Its low surface tension and high volatility make it suitable for studying adsorption dynamics on metal-organic frameworks (MOFs) or graphene oxide. Advanced microspectroscopic techniques (e.g., ToF-SIMS) can track fluorine-specific interactions at interfaces . Applications include designing fluorinated coatings for corrosion resistance .

Q. What are the mechanistic implications of using this compound in photoinduced radical reactions?

Fluorine atoms stabilize radical intermediates via hyperconjugation, reducing recombination rates. Time-resolved EPR spectroscopy can map radical lifetimes, while DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in fluorinated systems .

Methodological Considerations

Q. How to design experiments to assess its environmental persistence or biodegradability?

- OECD 301F Test : Measure biodegradation under aerobic conditions.

- LC-MS/MS : Quantify degradation products (e.g., trifluoroacetic acid).

- Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate aquatic toxicity .

Q. What computational tools predict its reactivity in novel synthetic pathways?

- Gaussian 16 : For transition-state modeling and reaction barrier calculations.

- Molpro : To analyze fluorine’s electronegativity effects on bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.